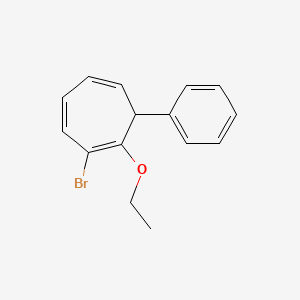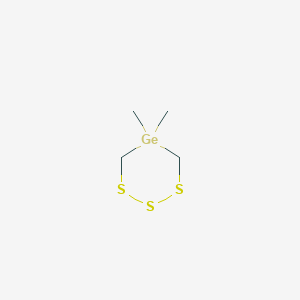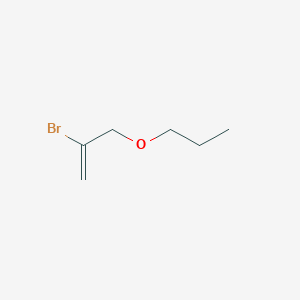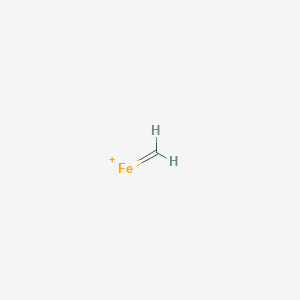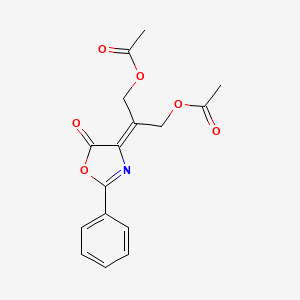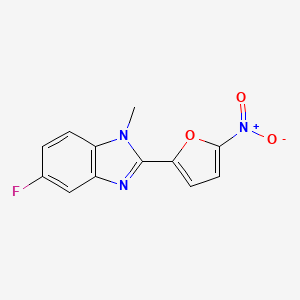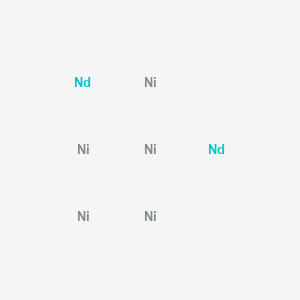
Neodymium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium nickelate is a compound formed by the combination of neodymium and nickel, with the chemical formula NdNiO₃. This compound is part of the rare-earth nickelates family and exhibits interesting properties such as metal-insulator transitions and magnetic phase transitions. Neodymium nickelate is known for its applications in various fields, including electronics, catalysis, and energy storage.
Méthodes De Préparation
Neodymium nickelate can be synthesized through several methods:
Dissolution Method: Neodymium (III) oxide and nickel (II) oxide are dissolved in nitric acid, followed by heating the mixture in an oxygen atmosphere.
Pyrolysis Method: A mixture of nickel nitrate and neodymium nitrate is pyrolyzed.
Reduction Method: Neodymium nickelate can be reduced to the monovalent nickel compound NdNiO₂ by sodium hydride at 160°C.
Analyse Des Réactions Chimiques
Neodymium nickelate undergoes various chemical reactions, including:
Oxidation: Neodymium nickelate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds, such as NdNiO₂.
Substitution: Neodymium nickelate can undergo substitution reactions with other metal ions or ligands.
Common reagents used in these reactions include nitric acid, sodium hydride, and various nitrates. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Neodymium nickelate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which neodymium nickelate exerts its effects involves its unique electronic and magnetic properties. The compound exhibits a metal-insulator transition (MIT) at low temperatures, transforming from an antiferromagnetic to a paramagnetic state . This transition is influenced by the distortion of the NiO₆ octahedra and the overstoichiometry of oxygen in the compound, which enhances its conductivity and catalytic activity .
Comparaison Avec Des Composés Similaires
Neodymium nickelate can be compared with other similar compounds, such as:
Lanthanum nickelate (LaNiO₃): Lanthanum nickelate also exhibits metal-insulator transitions but at different temperatures compared to neodymium nickelate.
Praseodymium nickelate (PrNiO₃): Praseodymium nickelate has a lower metal-insulator transition temperature (130K) compared to neodymium nickelate (200K).
Samarium nickelate (SmNiO₃): Samarium nickelate has a higher metal-insulator transition temperature (400K) compared to neodymium nickelate.
Neodymium nickelate is unique due to its specific transition temperature and its ability to maintain the same transition temperature as its Néel temperature (T_N), which is not observed in other lanthanide nickelates .
Propriétés
Numéro CAS |
92230-98-3 |
|---|---|
Formule moléculaire |
Nd2Ni5 |
Poids moléculaire |
581.95 g/mol |
Nom IUPAC |
neodymium;nickel |
InChI |
InChI=1S/2Nd.5Ni |
Clé InChI |
WAADIDAVDJLEJS-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


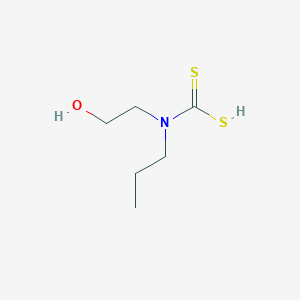


![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
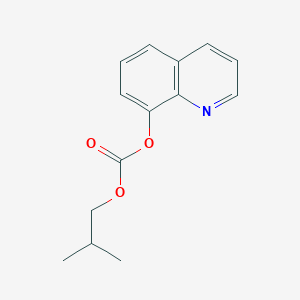
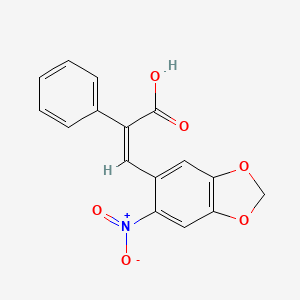

![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
